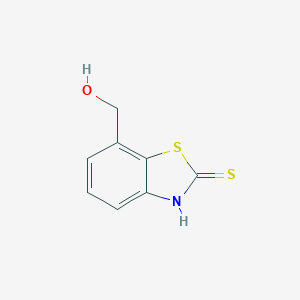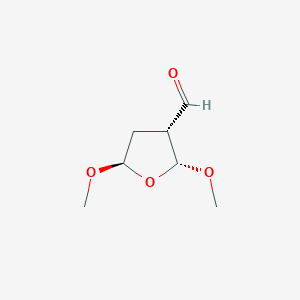
(2R,3R,5R)-2,5-dimethoxyoxolane-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,5R)-2,5-dimethoxyoxolane-3-carbaldehyde is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as DMOC and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of DMOC is not well understood. However, it is believed that DMOC acts as a chiral auxiliary in asymmetric synthesis by forming a complex with the substrate, which then undergoes a reaction to form a chiral product.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of DMOC. However, studies have shown that DMOC can inhibit the growth of cancer cells and has anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DMOC in lab experiments is its high enantiomeric purity, which makes it an ideal building block for the synthesis of chiral compounds. However, DMOC is expensive and can be difficult to synthesize, which limits its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research on DMOC. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the exploration of the potential applications of DMOC in the synthesis of new pharmaceuticals and agrochemicals. Additionally, further studies are needed to understand the mechanism of action of DMOC and its potential biochemical and physiological effects.
Conclusion
In conclusion, DMOC is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. DMOC can be synthesized using different methods, and it has been used as a building block for the synthesis of various compounds. DMOC has anti-inflammatory properties and can inhibit the growth of cancer cells. However, DMOC is expensive and can be difficult to synthesize, which limits its use in large-scale experiments. There are several future directions for the research on DMOC, including the development of new synthesis methods and the exploration of its potential applications in the synthesis of new pharmaceuticals and agrochemicals.
Métodos De Síntesis
DMOC can be synthesized using different methods, including the oxidation of (2R,3R,5R)-2,5-dimethoxytetrahydrofuran-3-carbaldehyde, the oxidation of (2R,3R,5R)-2,5-dimethoxypentanal, and the oxidation of (2R,3R,5R)-2,5-dimethoxy-1,4-dioxane-3-carbaldehyde. The most common method for synthesizing DMOC is the oxidation of (2R,3R,5R)-2,5-dimethoxytetrahydrofuran-3-carbaldehyde using Jones reagent.
Aplicaciones Científicas De Investigación
DMOC has been used in scientific research as a building block for the synthesis of various compounds, including chiral ligands, pharmaceuticals, and agrochemicals. DMOC has also been used as a reagent for the synthesis of optically active compounds and as a chiral auxiliary in asymmetric synthesis.
Propiedades
Número CAS |
159551-31-2 |
|---|---|
Fórmula molecular |
C7H12O4 |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
(2R,3R,5R)-2,5-dimethoxyoxolane-3-carbaldehyde |
InChI |
InChI=1S/C7H12O4/c1-9-6-3-5(4-8)7(10-2)11-6/h4-7H,3H2,1-2H3/t5-,6-,7-/m1/s1 |
Clave InChI |
QMIGEDXMDGEZSR-FSDSQADBSA-N |
SMILES isomérico |
CO[C@H]1C[C@@H]([C@@H](O1)OC)C=O |
SMILES |
COC1CC(C(O1)OC)C=O |
SMILES canónico |
COC1CC(C(O1)OC)C=O |
Sinónimos |
3-Furancarboxaldehyde, tetrahydro-2,5-dimethoxy-, [2R-(2alpha,3alpha,5beta)]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(2,6-Dimethylmorpholin-4-yl)-3-nitrophenyl]ethan-1-one](/img/structure/B62292.png)

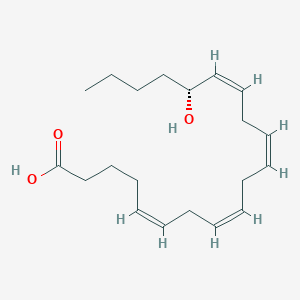
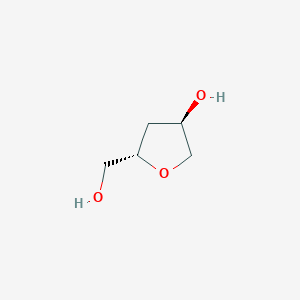



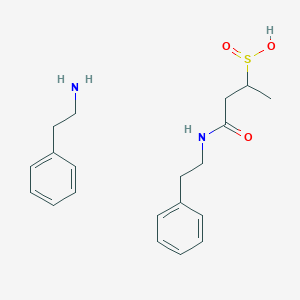
![(1R,6R)-2-oxo-3-oxabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B62306.png)


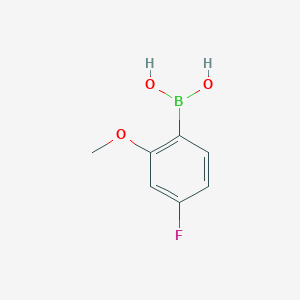
![Methyl 4-[(2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]benzoate](/img/structure/B62321.png)
